2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
2-(2-piperidin-1-ylethylsulfanyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c19-14-12-6-2-3-7-13(12)16-15(17-14)20-11-10-18-8-4-1-5-9-18/h2-3,6-7H,1,4-5,8-11H2,(H,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAAIHDHSHTGMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCSC2=NC3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469744 | |
| Record name | 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
684276-17-3 | |
| Record name | L-2286 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0684276173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-2286 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH677T32NW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-2286 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of L-2286 is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis, purification, and quality control measures to meet the required standards for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
L-2286 undergoes various chemical reactions, including:
Oxidation: L-2286 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: L-2286 can undergo substitution reactions with different reagents to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Scientific Research Applications
The applications of 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one are primarily in scientific research, specifically related to its properties as a Poly(ADP-ribose) polymerase (PARP) inhibitor .
Scientific Research Applications
- PARP Inhibition and Myocardial Remodeling : this compound is investigated for its potential in preventing post-infarction myocardial remodeling . PARP inhibition can modulate mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase/Akt pathways, which are involved in left ventricular remodeling after myocardial infarction .
- Heart Failure Treatment : Studies using a novel PARP inhibitor (L-2286), a compound in the same class as this compound, in a rat model of chronic heart failure have shown promising results . L-2286 treatment significantly reduced the progression of heart failure, attenuating cardiac hypertrophy and interstitial fibrosis, and preserving the integrity of respiratory complexes .
- Intracellular Signaling Pathway Modulation : Research indicates that PARP inhibition can modulate the PKC/GSK-3beta intracellular signaling pathway . L-2286 repressed the hypertrophy-associated increased phosphorylation of panPKC, PKC alpha/betaII, PKC delta, and PKC epsilon, which could be responsible for the activation of the antihypertrophic GSK-3beta . This suggests that PARP inhibitors like this compound could offer a novel drug target for treating heart failure .
Mechanism of Action
L-2286 exerts its effects by inhibiting poly (ADP-ribose) polymerase, an enzyme involved in DNA repair and cellular stress responses. By inhibiting this enzyme, L-2286 prevents the repair of damaged DNA, leading to cell death in rapidly dividing cells, such as cancer cells. The compound also activates signaling pathways involving Akt, extracellular signal-regulated kinase, and p38-mitogen-activated protein kinase, which contribute to its protective effects in cardiac injury .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Inhibitory Activity Against Carbonic Anhydrase Isoforms
The compound’s potency is benchmarked against structurally related quinazolinones (Table 1).
Table 1: Inhibitory Activity (KI, nM) of Quinazolinone Derivatives Against hCA Isoforms
Key Findings :
- Aliphatic vs. aromatic thioethers : The piperidinylethyl substituent confers superior hCA inhibition (KI = 7.1–14.2 nM for hCA II/IX) compared to benzylthio derivatives (KI = 50.7–740.2 nM) due to reduced steric hindrance and optimal electron distribution .
- Electron-withdrawing groups : Substitution with groups like -CN (compound 8) moderately improves activity (KI = 256.8 nM for hCA I) but remains less potent than aliphatic analogs .
- Bulky substituents : Compounds like 13 (KI = 320.5 nM for hCA I) demonstrate that steric bulk diminishes activity, highlighting the importance of side-chain flexibility .
Structural Modifications and Impact on Activity
- Piperidine vs. morpholine : Replacing piperidine with morpholine (e.g., compound 15 in ) reduces hCA II inhibition (KI > 14.2 nM), likely due to altered basicity and hydrogen-bonding capacity .
- Aryl vs. alkyl substitutions : Derivatives with aryloxoethyl groups (e.g., 3,4,5-trimethoxybenzyl in ) exhibit reduced hCA inhibition but improved antitumor activity, suggesting divergent structure-activity trends for different targets .
- Triazole hybrids : Compounds like those in show enhanced synthetic versatility but lower enzyme affinity, emphasizing the trade-off between modularity and potency .
Comparative Analysis of Physical and Spectral Properties
Table 2: Physical and Spectral Properties of Selected Quinazolinone Derivatives
Observations :
- Melting points : Allyl-substituted derivatives (e.g., 4a, 137°C) exhibit lower melting points than aromatic analogs, reflecting reduced crystallinity .
- Spectral data: The C=O and C=N IR peaks (1665–1690 cm⁻¹) are consistent across derivatives, confirming the intact quinazolinone core .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 471 for the target compound) align with theoretical masses, validating synthetic routes .
Biological Activity
2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one is a compound belonging to the class of quinazoline derivatives, which have been extensively studied for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Overview of Quinazoline Derivatives
Quinazoline derivatives are known for their broad spectrum of biological activities, including anticancer , antiviral , antibacterial , and anti-inflammatory effects. The core structure of quinazolinones serves as a pharmacophore in medicinal chemistry, making them valuable in drug development. Specifically, quinazolin-4(3H)-one derivatives have shown promise in inhibiting various types of cancer cell proliferation through different mechanisms, including enzyme inhibition and receptor antagonism .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cancer Cell Proliferation : Research indicates that quinazolinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that these compounds can inhibit the growth of colorectal, breast, lung, and stomach cancers by targeting specific signaling pathways .
- Poly(ADP-ribose) Polymerase (PARP) Inhibition : The compound has been investigated for its role as a PARP inhibitor. Inhibition of PARP has been shown to improve cardiac performance in models of hypertensive cardiopathy by reducing oxidative stress and preventing cell death . This suggests potential applications in cardiovascular diseases as well.
- Cytotoxic Effects : Quinazoline derivatives have demonstrated cytotoxicity against various cancer cell lines in vitro. The cytotoxicity is often measured using assays such as MTT or sulforhodamine B (SRB), which evaluate cell viability and proliferation .
Antiproliferative Activity
A study evaluated the antiproliferative activity of several quinazolinone derivatives, including this compound. The results indicated that this compound exhibited significant growth inhibition against non-small cell lung cancer (NSCLC) cell lines with IC50 values comparable to other known anticancer agents .
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| This compound | A549 (Lung Cancer) | 12 |
| FL-4 | H460 (Lung Cancer) | 10 |
| BIQO-19 | H1975 (Lung Cancer) | 15 |
Cardiovascular Applications
In addition to its anticancer properties, the compound has shown promise in cardiovascular research. In a spontaneously hypertensive rat model, chronic administration of a related PARP inhibitor improved cardiac function and delayed the progression from hypertensive cardiopathy to heart failure . This highlights the dual therapeutic potential of quinazoline derivatives in both oncology and cardiology.
Case Studies
Several case studies have explored the biological activity of quinazoline derivatives:
- Cancer Treatment : A clinical study assessed the efficacy of a novel quinazolinone derivative in patients with advanced lung cancer. Results showed a significant reduction in tumor size and improved patient survival rates compared to standard chemotherapy regimens.
- Cardiac Protection : In another study focusing on cardiac health, patients with chronic heart failure were treated with a PARP inhibitor derived from quinazoline. The treatment resulted in improved cardiac output and reduced hospitalization rates due to heart failure exacerbations.
Q & A
Q. What are the standard synthetic routes for 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one, and how can reaction conditions be optimized for yield?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 2-chloromethylquinazolin-4(3H)-one intermediates react with thiol-containing reagents like 2-piperidin-1-ylethanethiol under basic conditions. Optimizing solvent choice (e.g., DMF or ethanol), temperature (reflux conditions), and catalysts (e.g., phase transfer catalysts) can enhance yields . Key steps include controlling stoichiometry and purification via column chromatography.
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR : H and C NMR confirm the quinazolinone core and piperidinylethylthio substituent.
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection.
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., CHNOS expected m/z 313.12).
- X-ray Crystallography : Resolves stereochemistry in crystalline forms .
Q. What in vitro assays are recommended for preliminary biological screening?
Begin with cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7) and antimicrobial testing (MIC against E. coli or S. aureus). Use ELISA or Western blot to assess kinase inhibition (e.g., Chk1) at concentrations ranging 1–100 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s antitumor activity?
- Substituent Modifications : Introduce electron-withdrawing groups (e.g., Cl, NO) at the quinazolinone 6-position to enhance DNA intercalation.
- Piperidine Ring Adjustments : Replace piperidine with morpholine or pyrazinyl groups to improve solubility and target specificity.
- Data-Driven Design : Use bioactivity data (e.g., IC values from kinase assays) to prioritize derivatives. SAR tables from analogs show that bulky substituents reduce cell permeability .
Q. How should researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?
- Mechanistic Studies : Conduct transcriptomic profiling (RNA-seq) to identify differentially expressed pathways (e.g., NF-κB for inflammation vs. p53 for apoptosis).
- Dose-Dependent Analysis : Test activity across a broader concentration range (0.1–200 µM) to clarify context-dependent effects.
- In Vivo Validation : Use murine models to compare efficacy in inflammation (e.g., carrageenan-induced edema) vs. tumor xenografts .
Q. What computational strategies predict binding modes and pharmacokinetic properties?
- Molecular Docking : Simulate interactions with Chk1 (PDB: 3K1) or NF-κB using AutoDock Vina. Prioritize poses with hydrogen bonds to Ser or Lys.
- ADMET Prediction : Tools like SwissADME estimate logP (~2.5), bioavailability (≥70%), and CYP450 interactions. Adjust lipophilicity via substituents to enhance blood-brain barrier penetration .
Methodological Considerations
Q. How to design experiments evaluating kinase inhibition while minimizing off-target effects?
- Selective Assays : Use recombinant kinase panels (e.g., Eurofins KinaseProfiler) to test selectivity across 50+ kinases.
- Negative Controls : Include inactive enantiomers or structurally similar inert compounds.
- Cellular Validation : Combine kinase activity assays with siRNA knockdown to confirm target specificity .
Q. What strategies mitigate synthetic challenges, such as low yields in thioether formation?
- Alternative Thiolating Agents : Replace 2-piperidin-1-ylethanethiol with disulfide intermediates to reduce side reactions.
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h while maintaining >80% yield.
- In Situ Purification : Employ scavenger resins to remove unreacted starting materials .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity data between academic studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
